2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Overview
Description
“2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide” is a chemical compound that can be used for pharmaceutical testing . It has a molecular formula of C11H11N5O and a molecular weight of 229.24 g/mol.
Physical And Chemical Properties Analysis
The compound forms yellow crystals and has a melting point of 168–170 °C (Dioxane-EtOH) . It has a molecular weight of 229.24 g/mol.Scientific Research Applications
2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide has been widely studied for its potential therapeutic applications in a variety of diseases. In particular, it has been studied for its effects on cancer, inflammatory and autoimmune diseases, and metabolic disorders. In cancer, this compound has been shown to inhibit the growth and spread of tumor cells, and has also been shown to increase the sensitivity of tumor cells to chemotherapy and radiation. In inflammatory and autoimmune diseases, this compound has been shown to reduce inflammation and to inhibit the production of pro-inflammatory cytokines. In metabolic disorders, this compound has been shown to reduce the activity of PI3K, which has been linked to the development of diabetes and obesity.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Mode of Action
It is suggested that the biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects toward lung carcinoma .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide in laboratory experiments is its ability to effectively inhibit the activity of all three class I PI3K isoforms. This makes it a useful tool for studying the role of PI3K in various biological processes. Additionally, this compound is commercially available and can be synthesized in a straightforward two-step procedure. However, it should be noted that this compound is a small molecule inhibitor, and may not be able to effectively inhibit the activity of other PI3K isoforms.
Future Directions
1. Further studies are needed to determine the efficacy of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide in the treatment of cancer, inflammatory and autoimmune diseases, and metabolic disorders.
2. Studies are needed to determine the optimal dosage and administration of this compound for the treatment of various diseases.
3. Studies are needed to determine the effects of this compound on other PI3K isoforms.
4. Studies are needed to explore the potential of this compound as a tool for studying the role of PI3K in various biological processes.
5. Studies are needed to examine the potential of this compound as a drug candidate for the treatment of various diseases.
6. Studies are needed to explore the potential of this compound as a tool for studying the role of PI3K in drug resistance.
7. Studies are needed to examine the effects of this compound on the expression of PI3K-regulated genes.
8. Studies are needed to explore the potential of this compound as a tool for studying the role of PI3K in signal transduction pathways.
9. Studies are needed to examine the effects of this compound on the activity of other enzymes involved in signal transduction pathways.
10. Studies are needed to explore the potential of this compound as a tool for studying the role of PI3K in cell cycle progression.
properties
IUPAC Name |
2-[6-(furan-3-yl)imidazo[1,2-b]pyrazol-1-yl]ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c12-10(13)6-15-2-3-16-11(15)5-9(14-16)8-1-4-17-7-8/h1-5,7H,6H2,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTIZAZJLXEECB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NN3C=CN(C3=C2)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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